Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate typically involves the reaction of 4-hydroxycoumarin with ethyl bromodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere (argon or nitrogen) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its anti-tumor properties, particularly against non-small cell lung cancer and colorectal cancer
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer cells . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis. In colorectal cancer, it restricts the phosphorylation and nuclear translocation of STAT3, thereby hindering cancer cell growth and survival .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate can be compared to other coumarin derivatives such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Similar structure but different substitution pattern, leading to distinct biological activities.
7-Methoxycoumarin: Another coumarin derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for further research and development.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O4/c1-2-18-12(17)13(14,15)9-7-19-10-6-4-3-5-8(10)11(9)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNZXRIXUHHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=COC2=CC=CC=C2C1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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